C.I. Acid yellow 34, monosodium salt
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Overview
Description
C.I. . It is commonly used as a dye in various industrial applications due to its vibrant yellow color.
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Acid Yellow 34, monosodium salt is typically synthesized by reacting aniline with catechol, followed by chlorination and sulfonation . The reaction conditions involve specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of C.I. Acid Yellow 34, monosodium salt involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Yellow 34, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include various azo compounds, amines, and sulfonated derivatives .
Scientific Research Applications
C.I. Acid Yellow 34, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of C.I. Acid Yellow 34, monosodium salt involves its interaction with specific molecular targets. The compound binds to proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
C.I. Acid Yellow 36: Another azo dye with similar applications but different chemical properties.
C.I. Acid Yellow 42: Known for its use in the textile industry, but with a different molecular structure.
Uniqueness
C.I. Acid Yellow 34, monosodium salt is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications .
Properties
CAS No. |
6359-90-6 |
---|---|
Molecular Formula |
C16H13ClN4NaO4S+ |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
sodium;4-chloro-3-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-11-5-3-2-4-6-11)16(22)21(20-10)14-9-12(26(23,24)25)7-8-13(14)17;/h2-9,15H,1H3,(H,23,24,25);/q;+1 |
InChI Key |
WOMLYDIIIDEUHC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=C(C=CC(=C3)S(=O)(=O)O)Cl.[Na+] |
6359-90-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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